2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate
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Overview
Description
2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate is a complex organic compound that features an imidazole ring and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Substitution: The imidazole ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyano group and diethylamino phenyl group can also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like 1-methylimidazole and 2-ethyl-4-methylimidazole share structural similarities with the imidazole ring.
Cyano-containing compounds: Molecules such as acrylonitrile and cyanoacetic acid have similar cyano groups.
Diethylamino phenyl derivatives: Compounds like diethylaminobenzaldehyde and diethylaminophenol feature the diethylamino phenyl group
Uniqueness
2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C20H25N4O2+ |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-(1-methylimidazol-1-ium-1-yl)ethyl (Z)-3-cyano-3-[4-(diethylamino)phenyl]prop-2-enoate |
InChI |
InChI=1S/C20H25N4O2/c1-4-23(5-2)19-8-6-17(7-9-19)18(15-21)14-20(25)26-13-12-24(3)11-10-22-16-24/h6-11,14,16H,4-5,12-13H2,1-3H3/q+1/b18-14+ |
InChI Key |
JZJZPCCPSMOZAB-NBVRZTHBSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C(=C/C(=O)OCC[N+]2(C=CN=C2)C)/C#N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=CC(=O)OCC[N+]2(C=CN=C2)C)C#N |
Origin of Product |
United States |
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